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Compound of Interest

Compound Name: GSK2636771 methyl

Cat. No.: B1507857 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of GSK2636771, a

potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ), with a specific

focus on its activity in prostate cancer models. The information presented herein is intended to

offer a comprehensive resource for researchers and professionals in the field of oncology and

drug development.

Introduction
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical

regulator of cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this

pathway, frequently driven by the loss of the tumor suppressor phosphatase and tensin

homolog (PTEN), is a common feature in many cancers, including prostate cancer.[1][3]

GSK2636771 is an orally bioavailable, ATP-competitive inhibitor of PI3Kβ, an isoform that plays

a crucial role in driving PI3K pathway activation in PTEN-deficient tumors.[1][3] Preclinical

evidence suggests that the selective inhibition of PI3Kβ by GSK2636771 may offer a

therapeutic advantage in prostate cancers characterized by PTEN loss, while potentially

minimizing toxicities associated with broader PI3K inhibition.[1][3]

Mechanism of Action and Selectivity
GSK2636771 demonstrates high potency and selectivity for the p110β catalytic subunit of

PI3K. In biochemical assays, it exhibits a half-maximal inhibitory concentration (IC50) of 5.2
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nmol/L against p110β.[4][5][6] The selectivity of GSK2636771 is a key attribute, with over 900-

fold greater potency for PI3Kβ compared to the p110α and p110γ isoforms, and more than 10-

fold selectivity over the p110δ isoform.[4][5] This selectivity is hypothesized to reduce the on-

and off-target effects often seen with pan-PI3K inhibitors.[2]

Signaling Pathway
GSK2636771 exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling cascade.

In PTEN-deficient prostate cancer cells, the loss of PTEN's phosphatase activity leads to the

accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates

PI3Kβ. Activated PI3Kβ phosphorylates and activates downstream effectors, most notably Akt.

Phosphorylated Akt (p-Akt) then modulates a variety of substrates that promote cell survival

and proliferation. By selectively inhibiting PI3Kβ, GSK2636771 effectively blocks this signaling

cascade, leading to decreased Akt phosphorylation and inhibition of downstream signaling.
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GSK2636771 Mechanism of Action in PTEN-Deficient Prostate Cancer
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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